molecular formula C14H17BO2 B1398680 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1034287-04-1

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1398680
M. Wt: 228.1 g/mol
InChI Key: LOVNTFMVZVIASV-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethynylphenyl)acetic acid” is a related compound with a similar ethynylphenyl group . It is a white powder and is commonly used in organic synthesis .


Synthesis Analysis

A compound named “1,2-bis(4-ethynylphenyl)-1,2-diphenylethene” was synthesized and polymerized by a TaBr5 catalyst, affording a hyperbranched polymer with a high molecular weight .


Chemical Reactions Analysis

In the synthesis of a related compound, “1,2-bis(4-ethynylphenyl)-1,2-diphenylethene”, a TaBr5 catalyst was used .


Physical And Chemical Properties Analysis

The related compound “2-(4-Ethynylphenyl)acetic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Das et al. (2015) details the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives were synthesized through a reaction involving various aldehydes, showcasing high yields and potential application in the synthesis of boron containing resveratrol analogues. The derivatives are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Applications in Electron Transport Materials

Xiangdong et al. (2017) developed an efficient and practical synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the synthesis of electron transport materials (ETMs). This synthesis opens new possibilities for the creation of triphenylene-based ETMs and host materials, which are crucial in material science (Xiangdong et al., 2017).

Synthesis of Polyene Systems

A study by Das et al. (2011) focused on synthesizing boron-containing polyene systems using a similar compound, aiming to create conjugated polyene materials for applications such as LCD technology. The compounds synthesized also showed potential for lipid-lowering drugs, highlighting their diverse applications (Das et al., 2011).

Development of Building Blocks for Silicon-Based Drugs

Büttner et al. (2007) demonstrated the use of a similar compound in developing new building blocks for the synthesis of silicon-based drugs. This research highlights the potential of such compounds in medicinal chemistry, particularly in creating new therapeutic agents (Büttner et al., 2007).

Molecular Structure Analysis

Seeger and Heller (1985) conducted a study on the crystal structure of a related dioxaborolane compound. This research provides valuable insights into the molecular structure and stability of such compounds, which is crucial for their application in various fields (Seeger & Heller, 1985).

Safety And Hazards

The safety data sheet for a related compound, “tetrakis(4-ethynylphenyl)methane”, suggests that it should be stored under nitrogen at 4°C . It also provides first aid measures in case of exposure .

Future Directions

A related compound, “1,2-bis(4-ethynylphenyl)-1,2-diphenylethene”, was used in the synthesis of a hyperbranched polymer, suggesting potential applications in materials science .

properties

IUPAC Name

2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNTFMVZVIASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725453
Record name 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1034287-04-1
Record name 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Basak, Y Li, S Tao, F Daryaee, J Merino… - Journal of Medicinal …, 2022 - ACS Publications
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a promising drug target in Gram-negative bacteria. Previously, we described a correlation between the …
Number of citations: 7 pubs.acs.org
A Hazra - 2021 - search.proquest.com
Alkynes are important building blocks of chemistry. Here we have described four new transition metal catalyzed transformations of alkynes. These transformations generate new C–C σ …
Number of citations: 4 search.proquest.com
T Liska - 2021 - search.proquest.com
The scope of this dissertation is the synthetic design and fundamental characterization of a novel type of platinum based lumophore. The discovery of a new type of cyclometallated Pt (II…
Number of citations: 0 search.proquest.com
E O'Brien - 2018 - search.proquest.com
Superatomic crystals (SACs) with tunable physical properties offer a new approach to the design of inorganic nanomaterials. Very little is known about how these systems function, or …
Number of citations: 2 search.proquest.com

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